2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c24-15(21-17-20-8-9-26-17)11-27-16-13-2-1-3-14(13)23(18(25)22-16)10-12-4-6-19-7-5-12/h4-9H,1-3,10-11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONYUIIPPESLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC=CS3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the pyridine and thiazole groups. Key steps include:
Formation of the cyclopenta[d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the pyridine moiety: This step involves a nucleophilic substitution reaction where the pyridine group is introduced.
Introduction of the thiazole ring: This is typically done through a condensation reaction with thiazole precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in pharmacology:
Anticancer Properties
Recent studies have indicated that compounds structurally similar to 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide show promising anticancer effects. Notably:
-
Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells.
Cell Line IC50 (µM) MCF7 (Breast) 15.0 A549 (Lung) 20.5 HeLa (Cervical) 12.0
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor:
- Phospholipase A2 Inhibition : Studies suggest that it may inhibit phospholipase A2 activity, which is crucial in inflammatory responses.
Mechanistic Studies
Mechanistic investigations reveal that the compound interacts with specific cellular targets:
- Receptor Modulation : The presence of the thiazole and pyridine groups suggests that the compound may modulate receptor interactions, potentially affecting signaling pathways involved in cancer progression.
- Electrophilic Interactions : The nitrophenyl group within the structure indicates potential for electrophilic interactions with biomolecules, influencing various biological pathways.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Study on Cytotoxic Activity : A detailed study published in a peer-reviewed journal evaluated the cytotoxic effects on multiple cancer cell lines and highlighted the structure–activity relationship of similar compounds.
- Mechanistic Studies : Research focusing on the mechanistic pathways involved in the anticancer activity has provided insights into how this compound could be utilized in therapeutic settings.
Mechanism of Action
The mechanism of action of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives
A structurally related compound, 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (), shares the sulfanyl-acetamide-thiadiazole chain but differs in its core:
- Core: Thieno[3,2-d]pyrimidinone (sulfur-containing heterocycle) vs. cyclopenta[d]pyrimidinone (fused cyclopentane-pyrimidine).
- Substituents : p-Tolyl (lipophilic) vs. pyridin-4-ylmethyl (polar, basic).
- Bioactivity: Thieno-pyrimidine derivatives are associated with kinase inhibition and antiproliferative effects, while cyclopenta-pyrimidines may exhibit enhanced metabolic stability due to reduced ring strain .
Indazole-Pyrimidine Hybrids
Example 121 from EP 2 903 618 B1 (), 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide, highlights:
- Core: Pyrimidine-indazole hybrid vs. cyclopenta-pyrimidinone.
- Linker: Phenoxy-acetamide vs. sulfanyl-acetamide.
- Pharmacokinetics : The indazole-pyrimidine scaffold has higher molecular weight (m/z 515 [M+H]⁺) and may exhibit prolonged half-life but reduced solubility compared to the target compound .
Pyrazolyl Acetamides
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () demonstrates:
- Core: Pyrazolone vs. pyrimidinone.
- Substituents : Methylsulfanylphenyl (lipophilic) vs. pyridinylmethyl (polar).
- Hydrogen Bonding : Stabilization via intramolecular N–H⋯O bonds in pyrazolyl derivatives, whereas the target compound’s thiazole and pyridine groups may favor intermolecular interactions .
Physicochemical and Pharmacokinetic Properties
Bioactivity and Therapeutic Potential
- Target Compound: Hypothesized to modulate kinases or ferroptosis pathways (based on structural similarity to pyrimidine-based ferroptosis inducers in ). The pyridine and thiazole groups may enhance selectivity for cancer cells over normal tissues .
Biological Activity
The compound 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a novel chemical entity with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H19N5O4S
- Molecular Weight : 437.5 g/mol
- IUPAC Name : N-(4-nitrophenyl)-2-{[2-oxo-1-(pyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl}sulfanyl}acetamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an inhibitor in different biochemical pathways.
Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[d]pyrimidine exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance:
- In vitro studies demonstrated that the compound inhibited the growth of breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes linked to disease pathways:
- Glycogen Synthase Kinase 3 Beta (GSK3β) : A computational study suggested that related compounds could effectively inhibit GSK3β, a key player in cancer and neurodegenerative diseases .
Antimicrobial Activity
The thiazole moiety present in the compound is known for its antimicrobial properties. Preliminary screening has indicated that this compound exhibits activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several research articles have explored the biological activities associated with similar compounds:
- Study on Anticancer Properties : A study published in Bioorganic and Medicinal Chemistry Letters highlighted the synthesis of pyrimidine derivatives and their anticancer activity against various cell lines. The results showed a promising correlation between structural modifications and enhanced biological activity .
- Enzyme Inhibition Research : Research focused on GSK3β inhibitors revealed that modifications to the cyclopenta[d]pyrimidine scaffold could significantly enhance inhibitory potency. This aligns with findings from computational studies indicating that specific substitutions can lead to improved binding affinities .
- Antimicrobial Efficacy : A recent investigation into thiazole-containing compounds demonstrated their effectiveness against a range of pathogens, suggesting that similar structures could be developed into broad-spectrum antibiotics .
Q & A
Basic Research Questions
Q. How can researchers design a robust synthetic route for this compound?
- Methodology :
- Step 1 : Construct the cyclopenta[d]pyrimidinone core via cyclocondensation of a substituted cyclopentane diamine with a pyrimidine precursor under acidic conditions.
- Step 2 : Introduce the pyridin-4-ylmethyl group at position 1 using alkylation or Mitsunobu reactions, ensuring regioselectivity by optimizing solvent polarity and temperature .
- Step 3 : Form the sulfanyl bridge at position 4 via nucleophilic substitution with a thiol-containing intermediate (e.g., thioacetic acid derivatives).
- Step 4 : Couple the thiazol-2-amine moiety via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
- Validation : Monitor reaction progress via TLC and HPLC, and confirm intermediates via -NMR and HRMS .
Q. What analytical techniques are critical for structural characterization?
- Key Techniques :
- X-ray crystallography : Resolve stereochemistry and confirm the fused cyclopenta[d]pyrimidine-thiazole architecture (e.g., compare with structurally similar compounds in ).
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., pyridin-4-ylmethyl protons at δ 4.5–5.0 ppm and thiazole protons at δ 7.0–7.5 ppm) .
- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error tolerance.
Q. How to assess preliminary biological activity in enzyme inhibition assays?
- Protocol :
- Target selection : Prioritize kinases or proteases based on structural motifs (e.g., pyrimidinone cores are common in kinase inhibitors) .
- Assay design : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with positive controls (e.g., staurosporine).
- Data interpretation : Calculate IC values using nonlinear regression and validate with dose-response curves (triplicate runs, ±SEM).
Advanced Research Questions
Q. How to resolve contradictions between computational docking predictions and experimental bioactivity?
- Troubleshooting steps :
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better align with experimental conditions .
- Synthesize analogs : Test derivatives with modified substituents (e.g., replace thiazole with oxazole) to probe binding pocket flexibility .
- Validate target engagement : Use SPR or ITC to measure binding kinetics directly, bypassing cellular assay artifacts .
Q. What strategies optimize selectivity against off-target enzymes?
- Approaches :
- Structural modulation : Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) on the pyridin-4-ylmethyl moiety to block off-target interactions .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs and eliminate nonessential features .
- Kinome-wide profiling : Screen against panels of 100+ kinases (e.g., DiscoverX KinomeScan) to quantify selectivity scores (e.g., % inhibition at 1 μM).
Q. How to address low solubility in pharmacokinetic studies?
- Solutions :
- Prodrug design : Mask polar groups (e.g., acetamide) with ester or carbamate linkers that hydrolyze in vivo .
- Formulation optimization : Use co-solvents (e.g., PEG 400) or nanocarriers (e.g., liposomes) to enhance bioavailability.
- In silico modeling : Predict solubility via Abraham parameters or Hansen solubility spheres using tools like ACD/Percepta .
Q. What methods validate the compound’s stability under physiological conditions?
- Experimental design :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via UPLC-MS .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; quantify half-life () and intrinsic clearance .
- Light/heat stress : Expose to ICH Q1B conditions (e.g., 4500 lux, 40°C/75% RH) and track decomposition by -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
